5-chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione
Description
Properties
Molecular Formula |
C13H15ClN2OS |
|---|---|
Molecular Weight |
282.79 g/mol |
IUPAC Name |
5-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-4-5-12-11(8-10)16(13(18)17-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
InChI Key |
DAIYLYHNBQJALX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=S |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=S |
Origin of Product |
United States |
Biological Activity
5-Chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione (CAS No. 131444-68-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClN2OS, with a molecular weight of approximately 270.79 g/mol. The compound features a benzoxazole core, which is known for its diverse biological properties.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study assessing the antimicrobial potential of related compounds found that several exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Related Benzoxazole Compounds
| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against C. albicans |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound's MIC values were not available in the reviewed literature.
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing their potential as anticancer agents. For instance, compounds containing the benzoxazole moiety have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell viability at low concentrations.
Table 2: Cytotoxicity Data of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 5.0 |
| Compound D | A549 | 10.0 |
| This compound | TBD |
The biological activity of benzoxazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These interactions can lead to the disruption of cellular processes in pathogens and cancer cells.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of benzoxazole derivatives. Modifications in the chemical structure can significantly influence their biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can enhance or reduce antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related heterocycles with variations in core rings, substituents, and biological activities.
Substituent Effects
- Electron-Withdrawing Groups (Cl, NO₂): Enhance bioactivity by increasing electrophilicity. For example, 3,4-dichlorophenyl-substituted oxadiazole-thiones show higher antimicrobial potency than non-halogenated analogues .
- Piperidinylmethyl Group : Improves solubility but may sterically hinder target binding in bulky enzymes .
Preparation Methods
Cyclocondensation of 5-Chloro-2-Mercaptobenzoxazole
5-Chloro-2-mercaptobenzoxazole serves as a key intermediate. It is synthesized from 4-chloro-2-aminophenol through reaction with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol:
Reaction Conditions :
Alternative Ring Formation
For substrates lacking pre-existing sulfur, Lawesson’s reagent enables direct thionation of oxo precursors. For example, 5-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one is converted to the thione using 1.2 equivalents of Lawesson’s reagent in toluene at 110°C:
Optimized Parameters :
Introduction of the Piperidinylmethyl Group
The piperidinylmethyl moiety is introduced via nucleophilic substitution or Mannich-type reactions.
Nucleophilic Substitution with Piperidine
5-Chloro-2-mercaptobenzoxazole reacts with chloromethylpiperidine derivatives in the presence of a base (e.g., triethylamine, Et₃N):
Key Conditions :
Mannich Reaction
A one-pot Mannich reaction facilitates simultaneous introduction of the piperidinylmethyl group and cyclization. For example, 5-chloro-2-aminophenol reacts with formaldehyde and piperidine under acidic conditions:
Parameters :
Thionation Strategies
Thionation of the 2-oxo group is critical for achieving the target structure.
Lawesson’s Reagent
Lawesson’s reagent (LR) is the most efficient thionating agent for converting 2-oxo-benzoxazoles to thiones:
Optimized Protocol :
Phosphorus Pentasulfide (P₄S₁₀)
An alternative method uses P₄S₁₀ in pyridine, though yields are lower:
Conditions :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals (Target Compound) |
|---|---|
| ¹H NMR | δ 7.68–7.59 (m, 2H, aromatic), 3.54 (br s, 4H, piperidine), 2.60 (t, 2H, CH₂) |
| ¹³C NMR | δ 164.47 (C=S), 151.18 (C-O), 41.04 (N-CH₂) |
| HRMS | m/z 282.79 [M+H]⁺ |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Lawesson’s Reagent | High efficiency, mild conditions | Cost of reagent | 85–92 |
| P₄S₁₀ | Low cost | Toxic byproducts, longer time | 60–70 |
| Mannich Reaction | One-pot synthesis | Limited substrate scope | 60–70 |
Q & A
Basic: What are the optimal synthetic routes for 5-chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione, considering yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with functionalization of the benzoxazole core. A common approach is to introduce the piperidinylmethyl group via nucleophilic substitution or coupling reactions. For example, highlights the use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under controlled temperatures (70–80°C) to optimize reaction efficiency. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity before final cyclization to form the thione moiety. Yield improvements can be achieved by adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and post-reaction purification via recrystallization in aqueous acetic acid .
Advanced: How can density functional theory (DFT) aid in predicting the reactivity of this compound?
Methodological Answer:
DFT calculations (e.g., using Gaussian or ORCA software) can model electron distribution, frontier molecular orbitals (HOMO/LUMO), and reactive sites. For instance, demonstrates how DFT-derived parameters (e.g., electrophilicity index) correlate with experimental reactivity in triazole-thione derivatives. By comparing computed IR/NMR spectra with experimental data, researchers can validate structural assignments and identify discrepancies arising from solvation effects or crystal packing .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d) resolve the piperidinylmethyl group’s protons (δ 2.5–3.5 ppm) and benzoxazole aromatic signals (δ 7.0–8.0 ppm) .
- IR Spectroscopy : Key peaks include C=S (1150–1250 cm) and N–CH (2800–2900 cm) .
- X-ray Crystallography : Resolves spatial arrangement, as shown in for analogous triazole-thiones, confirming bond lengths and angles .
Advanced: How to design structure-activity relationship (SAR) studies to modify the piperidinylmethyl group for enhanced bioactivity?
Methodological Answer:
SAR studies should systematically substitute the piperidinyl group with analogs (e.g., morpholine, pyrrolidine) and assess biological activity changes. ’s structural analogs table (e.g., diphenylmethylpiperazine derivatives) suggests evaluating steric/electronic effects via:
- In vitro assays : Measure binding affinity to target enzymes (e.g., kinase inhibition).
- Computational docking : Use MOE or AutoDock to predict interactions with active sites (e.g., hydrogen bonding with the thione sulfur) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates to test activity against proteases or kinases.
- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs) with H-labeled competitors.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM .
Advanced: What strategies resolve contradictions between experimental and computational data?
Methodological Answer:
- Multi-technique validation : Cross-check NMR/IR data with DFT-optimized geometries to identify solvation effects .
- Crystallographic refinement : Compare experimental XRD bond lengths with DFT predictions to adjust computational models .
- Error analysis : Apply methods from (e.g., Monte Carlo simulations) to quantify uncertainties in spectral assignments .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track changes using UV spectroscopy (λ_max ~270 nm for benzoxazole) .
Advanced: What green chemistry approaches can improve the synthesis sustainability?
Methodological Answer:
- Solvent selection : Replace PEG-400 with biodegradable ionic liquids to reduce waste .
- Catalyst optimization : Use immobilized enzymes or recyclable nanocatalysts to enhance atom economy.
- Microwave-assisted synthesis : Reduce reaction times and energy consumption (e.g., 30 minutes vs. 24 hours) .
Basic: How to address solubility challenges in aqueous and organic media?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (10–20% v/v) for in vitro assays.
- Salt formation : React with HCl to form a hydrochloride salt, improving aqueous solubility.
- Nanoparticle formulation : Encapsulate in PLGA or liposomes for enhanced bioavailability .
Advanced: How can molecular docking guide target identification?
Methodological Answer:
- Target selection : Screen against databases (e.g., PDB) for proteins with hydrophobic pockets accommodating the benzoxazole core .
- Docking protocols : Use MOE’s induced-fit module to simulate ligand flexibility. Prioritize targets with high docking scores (<−8.0 kcal/mol) and validate via mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
